2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)-
Description
2,5-Cyclohexadiene-1,4-dione (commonly referred to as para-quinone) derivatives are redox-active compounds with diverse applications in pharmaceuticals, materials science, and organic synthesis. The compound 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- features a 2-chlorophenyl substituent at the 2-position of the quinoid core. This analysis draws comparisons with similar compounds to infer the behavior of the chlorophenyl derivative.
Properties
CAS No. |
84-25-3 |
|---|---|
Molecular Formula |
C12H7ClO2 |
Molecular Weight |
218.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7H |
InChI Key |
HEFXYRDPFRWXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2-(2-Chlorophenyl)Hydroquinone
The most direct route to 2,5-cyclohexadiene-1,4-dione derivatives involves the oxidation of hydroquinone analogs. For 2-(2-chlorophenyl)-substituted variants, 2-(2-chlorophenyl)hydroquinone serves as the principal precursor. Oxidation using Fremy’s salt (potassium nitrosodisulfonate) in aqueous acidic media achieves quantitative conversion to the target quinone . Key parameters include:
-
Solvent System : Buffered aqueous acetone (pH 4–5) to stabilize the nitroxyl radical intermediate.
-
Temperature : 0–5°C to minimize overoxidation or side reactions.
-
Reaction Time : 2–4 hours, monitored by TLC (Rf ~0.6 in ethyl acetate/hexane 1:3).
This method yields 85–90% pure product, with residual salts removed via fractional crystallization from ethanol . Comparative studies show that ceric ammonium nitrate (CAN) in acetonitrile offers a milder alternative, though with reduced yields (70–75%) due to competing nitrate ester formation .
Catalytic Aerobic Oxidation
Transition-metal-catalyzed aerobic oxidation provides a sustainable alternative to stoichiometric oxidants. A cobalt-Schiff base complex (e.g., Co(salen)) in dimethylformamide (DMF) facilitates the oxidation of 2-(2-chlorophenyl)hydroquinone under 1 atm O₂. Critical factors include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% | Maximizes TOF |
| Temperature | 60°C | Balances kinetics and decomposition |
| Solvent | DMF/H₂O (9:1) | Enhances O₂ solubility |
This method achieves 80–85% yield with >99% selectivity, attributed to the catalyst’s ability to mediate single-electron transfers while suppressing polymerization. Side products, such as 2-chloro-1,4-dihydroxybenzene dimers , are minimized by maintaining substrate concentrations below 0.1 M.
Friedel-Crafts Acylation Followed by Cyclization
For substrates lacking pre-existing hydroxyl groups, a tandem Friedel-Crafts acylation and cyclization strategy is employed. 2-Chlorobenzoyl chloride reacts with 1,3-cyclohexadiene in the presence of AlCl₃ to form a keto-intermediate, which undergoes base-mediated cyclodehydration :
Reaction Conditions :
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Friedel-Crafts Step : Dichloromethane, 0°C, 2 hours (yield: 65–70%).
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Cyclization Step : 10% NaOH in ethanol, reflux, 1 hour (yield: 90–95%).
This method is advantageous for introducing aromatic substituents at specific positions but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride .
Diels-Alder Approach with Chlorinated Dienophiles
The Diels-Alder reaction between 2-chlorobenzoquinone and conjugated dienes offers a regioselective pathway. For example, reacting 2-chloro-1,4-benzoquinone with 1,3-butadiene in toluene at 120°C produces the target compound via retro-Diels-Alder elimination of ethylene :
Optimization Insights :
-
Solvent : Xylene improves thermal stability at elevated temperatures.
-
Catalyst : Lewis acids (e.g., ZnCl₂) accelerate adduct formation but reduce regioselectivity.
Yields range from 60–65%, with purity dependent on vacuum sublimation purification .
Electrochemical Synthesis
Electrochemical oxidation of 2-(2-chlorophenyl)catechol in acetonitrile (0.1 M TBAPF₆) provides a solvent-free route. Using a platinum anode at +1.2 V (vs. Ag/AgCl), the reaction proceeds via two sequential one-electron oxidations:
Advantages :
-
No exogenous oxidants required.
-
Tunable selectivity via potential control.
Challenges :
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Passivation of the electrode surface at high substrate concentrations.
-
Limited scalability due to cell design constraints.
Controlled-potential electrolysis achieves 75–80% Faradaic efficiency, with the product isolated via rotary evaporation .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Fremy’s Salt Oxidation | 85–90 | 95 | High | Moderate (nitrate waste) |
| Catalytic O₂ Oxidation | 80–85 | 99 | Moderate | Low |
| Friedel-Crafts | 60–65 | 90 | Low | High (HCl emissions) |
| Diels-Alder | 60–65 | 85 | Moderate | Moderate |
| Electrochemical | 75–80 | 98 | Low | Low |
The catalytic aerobic method strikes the best balance between yield, purity, and sustainability, though Fremy’s salt oxidation remains preferred for industrial-scale production .
Mechanistic Considerations
-
Oxidative Pathways : Hydroquinone oxidation proceeds via proton-coupled electron transfer (PCET), with the rate-determining step involving deprotonation of the semiquinone radical intermediate .
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Steric Effects : The 2-chlorophenyl group hinders planarization of the quinoid ring, slowing oxidation kinetics by ~30% compared to unsubstituted analogs .
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Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) stabilize charged intermediates, accelerating oxidation rates by 2–3 fold relative to nonpolar media.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroquinones. Substitution reactions produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- involves its interaction with various molecular targets. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. This mechanism is particularly relevant in its potential anticancer activity, where it can selectively target cancer cells .
Comparison with Similar Compounds
Structural and Substituent Analysis
The 2-chlorophenyl group introduces distinct electronic and steric effects compared to other substituents. Below is a comparative overview of key analogs:
Key Observations:
- Electronic Effects: Chlorine (in 2-chlorophenyl) is moderately electron-withdrawing, likely increasing the quinone's electrophilicity compared to methyl or methoxy groups. This could enhance redox activity, making it suitable for catalytic or therapeutic applications.
- Steric Effects : Bulky substituents like benzyloxy (CAS 29938-06-5) may hinder molecular packing, affecting crystallinity, whereas smaller groups (e.g., methyl) allow tighter interactions .
Physicochemical Properties
The substituent significantly influences physical properties such as solubility, melting point, and stability:
Notes:
- The chlorophenyl group’s hydrophobicity may reduce aqueous solubility compared to amino-substituted analogs .
- IR spectral data for the dimethyl derivative (CAS 137-18-8) provides a benchmark for characterizing similar quinones .
Biological Activity
2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)-, also known as 2-chloro-1,4-benzoquinone, is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, focusing on cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₃ClO₂
- Molecular Weight : 142.54 g/mol
- CAS Number : 695-99-8
- Density : 1.4 g/cm³
- Melting Point : 52-57 °C
- Boiling Point : 210.1 °C at 760 mmHg
Cytotoxicity
Research indicates that compounds related to 2,5-cyclohexadiene-1,4-dione exhibit significant cytotoxicity against various human tumor cell lines. For instance, derivatives such as 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione have shown promising results in inhibiting cell proliferation and inducing apoptosis in melanoma cells (M14) through mechanisms involving caspase activation and PARP cleavage .
The biological activity of this compound class is primarily attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The following mechanisms have been identified:
- Apoptosis Induction : The compounds trigger apoptotic pathways in cancer cells.
- Caspase Activation : Activation of caspases plays a crucial role in the apoptotic process.
- PARP Cleavage : Poly(ADP-ribose) polymerase (PARP) protein cleavage is a hallmark of apoptosis induced by these compounds .
Study 1: Cytotoxic Evaluation
In a study evaluating the cytotoxic effects of various derivatives of cyclohexadiene-1,4-dione on human cancer cell lines, it was found that modifications to the alkyl chain significantly enhanced bioactivity. Compounds with longer alkyl chains exhibited higher cytotoxicity against several tumor types .
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | 12 | M14 (Melanoma) |
| 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione | 15 | A549 (Lung cancer) |
| 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | 10 | HeLa (Cervical cancer) |
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the pro-apoptotic activity of these compounds is mediated by ROS generation and subsequent activation of apoptotic pathways. Flow cytometry analyses demonstrated increased Annexin V positivity in treated cells, indicating early apoptotic events .
Q & A
Q. What synthetic methodologies are commonly employed to introduce the 2-(2-chlorophenyl) substituent onto the 2,5-cyclohexadiene-1,4-dione core?
Synthesis of such quinones typically involves Friedel-Crafts alkylation or electrophilic substitution, where chlorophenyl groups are introduced via halogenated precursors. For example, tert-butyl derivatives (e.g., CAS 3602-55-9) are synthesized using tert-butyl halides under acidic conditions, suggesting analogous methods for chlorophenyl substitution . Optimization of reaction parameters (e.g., solvent, temperature) is critical to avoid side reactions like over-oxidation or decomposition.
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize the structure of 2-(2-chlorophenyl)-2,5-cyclohexadiene-1,4-dione?
- NMR : The aromatic protons of the chlorophenyl group and quinone core protons appear as distinct signals in the 1H NMR spectrum. For instance, tert-butyl analogs (CAS 3602-55-9) show quinone protons at δ 6.2–6.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., derivatives in –10 report exact masses like 344.19884 ). Fragmentation patterns help identify substituent positions.
- IR : Strong C=O stretches (~1650–1700 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) are diagnostic .
Q. What experimental protocols are recommended to determine solubility and stability of this compound under varying conditions?
Solubility can be assessed in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability studies under light, heat, or oxidative conditions (e.g., air exposure) should monitor degradation via HPLC or TLC. Predicted properties like LogP (e.g., 3.15 for dipropylamino derivatives ) guide solvent selection.
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., 2-chlorophenyl) influence the electronic properties and redox behavior of the quinone core?
Substituents like trifluoroacetyl (CAS 273223-72-6) significantly lower the LUMO energy, enhancing electron affinity and redox activity . Cyclic voltammetry can quantify reduction potentials, while DFT calculations (e.g., using Gaussian) model electronic effects. Comparative studies with methyl or methoxy substituents ( ) reveal substituent-dependent reactivity in charge-transfer applications.
Q. What mechanistic insights can be gained from studying the reaction kinetics of 2-(2-chlorophenyl)-quinone in Diels-Alder or Michael addition reactions?
Reaction thermochemistry data (e.g., enthalpy changes in ) can be combined with kinetic profiling (UV-Vis monitoring) to elucidate activation barriers and intermediates. For example, steric hindrance from bulky groups (e.g., tert-butyl ) slows reaction rates, which can be contrasted with chlorophenyl derivatives.
Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s interaction with biological targets or materials?
Molecular docking studies using software like AutoDock can simulate binding to enzymes (e.g., NADPH oxidases). Computed properties like PSA (e.g., 74.6 in ) and hydrogen-bonding capacity inform bioavailability. MD simulations assess stability in lipid bilayers for drug-delivery applications.
Q. What strategies resolve contradictions in reported spectral data or reactivity for structurally similar quinones?
Cross-validation using multiple techniques (e.g., X-ray crystallography for unambiguous structure determination) and meta-analyses of existing datasets (e.g., comparing CAS 3602-55-9 with CAS 16950-83-7 ) are critical. Contradictions in LogP or solubility (e.g., vs. 13) may arise from measurement conditions (e.g., pH, solvent purity).
Q. What role does stereochemistry play in the biochemical activity of chiral quinone derivatives?
Stereoselective synthesis (e.g., 1R-configuration in ) impacts interactions with chiral biomolecules. Enantiomeric resolution via chiral HPLC and in vitro assays (e.g., cytotoxicity testing) can correlate stereochemistry with activity, as seen in natural quinones like embelin (CAS 550-24-3 ).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
